Tert-butyl 4-fluorobenzoate
Overview
Description
Tert-butyl 4-fluorobenzoate: is an organic compound with the molecular formula C₁₁H₁₃FO₂. It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a tert-butyl group and a fluorine atom is attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize tert-butyl 4-fluorobenzoate involves the esterification of 4-fluorobenzoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 4-fluorobenzoate can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can also undergo oxidation reactions, where the tert-butyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or thiourea can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium is effective.
Major Products:
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is 4-fluorobenzyl alcohol.
Oxidation: The major product is 4-fluorobenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluorobenzoate in chemical reactions involves the activation of the ester group and the aromatic ring. The tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The fluorine atom, being electronegative, can withdraw electron density from the benzene ring, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Tert-butyl 4-bromo-2-fluorobenzoate: Similar in structure but with a bromine atom instead of a fluorine atom.
Tert-butyl 4-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.
Tert-butyl 4-methylbenzoate: Contains a methyl group instead of a fluorine atom.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom in tert-butyl 4-fluorobenzoate imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its analogs with different substituents.
Steric Effects: The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Properties
IUPAC Name |
tert-butyl 4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLARVGXLOCKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371366 | |
Record name | tert-butyl 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58656-98-7 | |
Record name | tert-butyl 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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